Ethyl 2,5-dimethylbenzoylformate
Description
Classification and Fundamental Structural Features of α-Keto Esters (2-Oxo Esters)
α-Keto esters, also known as 2-oxo esters, are organic compounds characterized by a ketone functional group located at the α-carbon (the carbon atom adjacent) to an ester group. acs.org This arrangement results in a 1,2-dicarbonyl motif, which is central to their chemical behavior. The general structure can be represented as R-CO-CO-OR', where 'R' can be an alkyl or aryl group and 'R'' is an alkyl or aryl group.
These compounds are broadly classified based on the nature of the 'R' group:
Aliphatic α-Keto Esters: Where 'R' is an alkyl chain.
Aromatic α-Keto Esters: Where 'R' is an aryl group, such as a phenyl ring. Benzoylformate esters fall into this category.
The key structural features that dictate their reactivity include:
Electrophilic Centers: Both the keto and the ester carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.
Adjacent Carbonyl Groups: The two carbonyl groups mutually influence each other electronically, enhancing the reactivity of the molecule.
Enolizable Protons: If the 'R' group contains α-hydrogens, they can be abstracted to form enolates, although this is not the primary mode of reactivity for benzoylformate derivatives.
Table 1: Classification and Key Features of α-Keto Esters
| Classification | General Structure | Key Structural Feature | Example |
| Aliphatic | Alkyl-CO-CO-OR' | Aliphatic side chain | Ethyl pyruvate |
| Aromatic | Aryl-CO-CO-OR' | Aromatic ring system | Ethyl benzoylformate |
The Significance of Benzoylformate Esters within the α-Keto Ester Class
Benzoylformate esters, with the general structure C₆H₅-CO-CO-OR', represent a particularly important subclass of aromatic α-keto esters. Their significance stems from their utility as versatile intermediates in organic synthesis. google.com The presence of the benzoyl group allows for a wide range of reactions, including nucleophilic additions, reductions, and various coupling reactions.
These compounds are notable as:
Photoinitiators: Benzoylformate esters, such as methyl benzoylformate, are used as efficient, non-yellowing free-radical photoinitiators in polymerization processes. google.com
Synthetic Intermediates: They are precursors for the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. google.com For instance, they can be converted into α-hydroxy esters, which are valuable chiral building blocks.
Probes for Mechanistic Studies: The photochemistry of benzoylformate esters has been studied to understand reaction mechanisms like hydrogen atom transfer. acs.orgacs.org
Positioning of Ethyl 2,5-dimethylbenzoylformate within Substituted Benzoylformate Chemistry
This compound is a member of the substituted benzoylformate family. Its structure consists of a benzoylformate core with two methyl groups at positions 2 and 5 of the phenyl ring and an ethyl group forming the ester.
The specific placement of this compound within the broader class is defined by its substituents:
Aromatic Substitution: The two methyl groups (CH₃) on the benzene (B151609) ring are electron-donating groups. Their presence influences the electronic properties of the aromatic system and, consequently, the reactivity of the adjacent carbonyl groups. This substitution pattern can affect reaction rates and the regioselectivity of further aromatic substitutions.
Ester Group: The ethyl group (C₂H₅) of the ester moiety primarily influences the compound's physical properties, such as its boiling point and solubility. It can also play a role in the steric hindrance around the ester carbonyl, potentially affecting the rate of reactions at this site, like hydrolysis or transesterification. libretexts.org
The chemistry of this compound is therefore a function of the interplay between the inherent reactivity of the benzoylformate core and the electronic and steric effects imparted by the dimethylphenyl and ethyl substituents. Its synthesis would typically involve a Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with an appropriate reagent like ethyl oxalyl chloride. researchgate.netorganic-chemistry.org
Historical Trajectory and Evolution of Synthetic Approaches to α-Keto Esters
The synthesis of α-keto esters has evolved significantly over time, moving from classical, often harsh methods to more sophisticated and environmentally benign catalytic approaches.
Early Methods:
Friedel-Crafts Acylation: One of the earliest and most direct routes to aromatic α-keto esters involves the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. Current time information in Bangalore, IN.
Grignard Reactions: The reaction of Grignard reagents or aryllithium compounds with diethyl oxalate (B1200264) was developed as a versatile method to access a diverse range of α-keto esters. Current time information in Bangalore, IN.asianpubs.org
Oxidation of α-Hydroxy Esters: The oxidation of corresponding α-hydroxy esters using stoichiometric oxidants was another common, though less atom-economical, approach.
Modern and Catalytic Methods:
Palladium-Catalyzed Carbonylation: In the late 20th century, palladium-catalyzed double carbonylation of aryl halides in the presence of an alcohol emerged as a powerful method, although it often required high pressures of carbon monoxide. Current time information in Bangalore, IN.
Photochemical Oxidation: More recently, photochemical methods have been developed, for example, using substituted benzoylformate esters themselves to facilitate the oxidation of alcohols. acs.org
Green Chemistry Approaches: Current research focuses on developing more sustainable methods. This includes the use of molecular oxygen as a green oxidant, often in combination with photocatalysis or organocatalysis, and the development of recyclable catalysts to minimize waste and environmental impact. researchgate.net Electrochemical synthesis has also gained traction as a clean and efficient alternative. Current time information in Bangalore, IN.
Table 2: Evolution of Synthetic Methods for α-Keto Esters
| Era | Method | Description | Advantages | Disadvantages |
| Classical | Friedel-Crafts Acylation | Reaction of an arene with an oxalyl chloride derivative using a Lewis acid. | Direct route to aromatic α-keto esters. | Requires stoichiometric, moisture-sensitive Lewis acid; can have regioselectivity issues. |
| Classical | Grignard Reagent Method | Reaction of a Grignard reagent with diethyl oxalate. | Versatile for various R groups. | Requires anhydrous conditions; sensitive functional groups are not tolerated. |
| Modern | Palladium-Catalyzed Carbonylation | Double carbonylation of aryl halides with CO and an alcohol. | High efficiency and functional group tolerance. | Often requires high pressure and expensive palladium catalysts. |
| Contemporary | Catalytic Oxidation | Use of catalysts with "green" oxidants like O₂. | Environmentally friendly, high atom economy. | Catalyst deactivation and side reactions can be challenging. |
| Contemporary | Electrochemical Synthesis | Anodic oxidation of precursors like aryl methyl ketones. | Mild conditions, high atom economy, avoids hazardous reagents. | Substrate scope can be limited. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,5-dimethylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJHKEYGAQOGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531009 | |
| Record name | Ethyl (2,5-dimethylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80120-31-6 | |
| Record name | Ethyl (2,5-dimethylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2,5 Dimethylbenzoylformate
Reactions at the α-Keto Carbonyl Moiety
The presence of two adjacent carbonyl groups in α-keto esters like Ethyl 2,5-dimethylbenzoylformate results in a highly electrophilic character. The ketone carbonyl is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent ester group.
Nucleophilic Addition Reactions to the Ketone
Nucleophilic addition to the ketone carbonyl of α-keto esters is a fundamental transformation. youtube.com A wide range of nucleophiles, including organometallic reagents and heteroatomic nucleophiles, can add to the electrophilic carbon atom of the ketone. youtube.compressbooks.pub The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding tertiary alcohol. libretexts.org
For this compound, the reaction with a nucleophile (Nu⁻) proceeds as follows:
Figure 1: General Nucleophilic Addition to this compound
Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles for this transformation, leading to the formation of α-hydroxy esters. libretexts.org The reaction of this compound with a Grignard reagent, for instance, would yield a tertiary alcohol after acidic workup.
The synthesis of chiral tertiary alcohols from prochiral ketones is a significant challenge in organic synthesis. Asymmetric nucleophilic additions to the ketone carbonyl of α-keto esters like this compound offer a direct route to these valuable molecules. This is typically achieved by using chiral catalysts or chiral auxiliaries. nih.gov
One common strategy involves the use of a chiral ligand to modify a metal catalyst, which then coordinates to the α-keto ester and directs the nucleophilic attack to one of the two enantiotopic faces of the ketone carbonyl. bohrium.comulakbim.gov.tr For example, the addition of dialkylzinc reagents or Grignard reagents in the presence of chiral amino alcohols or chiral bis(oxazoline) ligands has been shown to afford highly enantioenriched tertiary alcohols. nih.govorganic-chemistry.org
While specific studies on this compound are not extensively documented, the general principles of asymmetric catalysis are applicable. A hypothetical asymmetric addition of a nucleophile to this compound catalyzed by a chiral ligand is depicted below:
Figure 2: Chiral Ligand-Controlled Asymmetric Nucleophilic Addition
The table below summarizes representative results for the asymmetric addition of nucleophiles to benzoylformates, a class of compounds to which this compound belongs.
| Catalyst/Ligand | Nucleophile | Substrate | Enantiomeric Excess (ee) |
| Chiral Amino Alcohol | Dialkylzinc | Ethyl benzoylformate | >90% |
| (S)-BINOL/Ti(OiPr)₄ | Alkyl Grignard | Aromatic Aldehydes | Up to 98% organic-chemistry.org |
| 1,2-DACH-derived biaryl ligand | Aryl Grignard | Ketones | Up to 95% rsc.org |
Table 1: Examples of Asymmetric Nucleophilic Additions to Carbonyl Compounds
Carbon-Carbon Bond Forming Reactions
Beyond simple nucleophilic additions, the α-keto carbonyl moiety of this compound can participate in various carbon-carbon bond-forming reactions.
The Aldol (B89426) reaction and its variants are powerful methods for forming carbon-carbon bonds. masterorganicchemistry.comlibretexts.org In the context of α-keto esters, the ester can act as the electrophilic partner in a crossed aldol reaction. Aldehydes and ketones with α-hydrogens can form an enolate in the presence of a base, which then attacks the ketone carbonyl of the α-keto ester. youtube.com
For this compound, which lacks α-hydrogens on the benzoyl group, it can serve as an excellent electrophile in crossed aldol reactions with other enolizable ketones or aldehydes. pressbooks.publibretexts.org
Figure 3: Crossed Aldol Reaction with this compound
The benzoin (B196080) condensation is a reaction that involves the coupling of two aldehydes to form an α-hydroxy ketone, typically catalyzed by a nucleophile like cyanide. youtube.com While the classical benzoin condensation involves aldehydes, related reactions can occur with α-keto esters. In these "crossed" benzoin-type reactions, an aldehyde can react with an α-keto ester. The more reactive aldehyde typically acts as the nucleophile after initial addition of the catalyst. youtube.com
While α-keto esters themselves are not directly decarboxylated, they can be converted to intermediates that undergo decarboxylation. For instance, hydrolysis of the ester group of this compound would yield 2,5-dimethylbenzoylformic acid, an α-keto acid. α-Keto acids are known to undergo decarboxylation, although often under harsher conditions than β-keto acids.
More relevant are decarboxylative transformations where the α-keto ester is part of a larger molecule that contains a β-keto acid or a related moiety. For example, if this compound were used in a synthesis to create a molecule that also contained a β-keto ester functionality, the latter could be selectively hydrolyzed and decarboxylated.
Reduction Chemistry of the α-Keto Group
Catalytic Hydrogenation and Asymmetric Hydrogenation Studies
Catalytic hydrogenation of α-keto esters to the corresponding α-hydroxy esters is a common industrial process. This reaction is typically carried out using heterogeneous catalysts such as platinum, palladium, or nickel on various supports. The process involves the addition of molecular hydrogen across the carbonyl double bond.
Asymmetric hydrogenation, a method to produce enantiomerically enriched α-hydroxy esters, is of significant interest. This is often achieved using homogeneous catalysts composed of a transition metal (commonly rhodium, ruthenium, or iridium) and a chiral ligand. nih.govnih.gov For instance, rhodium complexes with C1-symmetric 2,5-dimethylphospholane-diphenylphosphines have been shown to be efficient for the asymmetric hydrogenation of acrylic esters and enamides. nih.gov Similarly, manganese-based catalysts have been developed for the asymmetric hydrogenation of ketimines with minimally different alkyl groups, showcasing the potential for high enantioselectivity. nih.gov While no specific data for this compound is available, it is expected that this substrate would undergo asymmetric hydrogenation with appropriate chiral catalysts to yield optically active ethyl 2,5-dimethylmandelate. The choice of catalyst and reaction conditions would be crucial in achieving high conversion and enantioselectivity. The steric hindrance from the 2,5-dimethylphenyl group might influence the efficiency of the catalyst.
Hydride Reductions
Hydride-donating reagents are widely used for the reduction of ketones to alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is selective for aldehydes and ketones over esters. Therefore, the reduction of this compound with sodium borohydride is expected to selectively reduce the α-keto group to a hydroxyl group, yielding ethyl 2,5-dimethylmandelate.
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionalities. The expected product from the reaction of this compound with LiAlH₄ would be 1-(2,5-dimethylphenyl)ethane-1,2-diol. The mechanism would involve the initial reduction of the ketone, followed by the reduction of the ester to the corresponding primary alcohol.
Transformations Involving the Ester Functionality
Hydrolysis and Saponification to Carboxylic Acids
The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid, 2,5-dimethylbenzoylformic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester in the presence of a strong acid and excess water.
Base-mediated hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group. Subsequent acidification of the reaction mixture would then produce the desired 2,5-dimethylbenzoylformic acid.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of mthis compound and ethanol (B145695). The reaction is typically driven to completion by using a large excess of the reactant alcohol.
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The two methyl groups are ortho, para-directing and activating, while the benzoylformate group is meta-directing and deactivating. The directing effects of these substituents will determine the position of incoming electrophiles. msu.edulibretexts.orglibretexts.orgmasterorganicchemistry.comuomustansiriyah.edu.iq
Given the presence of two activating methyl groups and one deactivating benzoylformate group, the position of electrophilic attack would depend on the reaction conditions and the nature of the electrophile. The methyl groups at positions 2 and 5 will direct incoming electrophiles to the ortho and para positions relative to them. The benzoylformate group at position 1 will direct incoming electrophiles to the meta position. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methyl groups and not strongly deactivated by the benzoylformate group. The possible positions for substitution would be C3, C4, and C6. The interplay between the activating and deactivating groups will ultimately determine the regioselectivity of the reaction. For example, in the nitration of toluene, the major products are ortho- and para-nitrotoluene, demonstrating the directing effect of the methyl group. libretexts.org
Electrophilic Aromatic Substitution Patterns Governed by Substituents
The susceptibility of the benzene (B151609) ring in this compound to electrophilic aromatic substitution (EAS) is controlled by the electronic effects of its three substituents. msu.edu These substituents can be classified based on their influence on the ring's reactivity and the position (regioselectivity) of the incoming electrophile. msu.edubyjus.com
Activating Groups: The two methyl (-CH₃) groups are classified as activating groups. studymind.co.uk Alkyl groups are electron-donating through an inductive effect, increasing the electron density of the benzene ring. msu.edustudymind.co.uk This makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. msu.edulibretexts.org These groups direct incoming electrophiles to the ortho and para positions relative to themselves because they stabilize the carbocation intermediate (the arenium ion) formed during the attack at these positions. libretexts.org
Deactivating Group: The ethyl benzoylformate group (-COCOOCH₂CH₃) is a deactivating group. The two carbonyl groups are strongly electron-withdrawing due to both inductive and resonance effects. byjus.comstudymind.co.uk This withdrawal of electron density makes the aromatic ring less nucleophilic and significantly less reactive towards electrophiles. msu.edulibretexts.org Electron-withdrawing groups of this nature are meta-directors. byjus.comlibretexts.org They direct incoming electrophiles to the meta position because the ortho and para positions are more strongly destabilized in the carbocation intermediate. libretexts.org
In this compound, the substituents are located at positions 1 (benzoylformate), 2 (methyl), and 5 (methyl). The directing effects are therefore competitive. The powerful activating and ortho/para-directing influence of the two methyl groups opposes the deactivating, meta-directing influence of the benzoylformate group. Electrophilic attack will preferentially occur at the positions most activated by the methyl groups and least deactivated by the benzoylformate group. The available positions on the ring are 3, 4, and 6.
Position 3: Ortho to the methyl group at C2 and meta to the methyl group at C5. Meta to the benzoylformate group.
Position 4: Para to the methyl group at C2 and ortho to the methyl group at C5. Meta to the benzoylformate group.
Position 6: Ortho to the methyl group at C5 and meta to the methyl group at C2. Ortho to the benzoylformate group.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound
| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
| -COCOOCH₂CH₃ | 1 | Electron-withdrawing | Deactivating | meta (to positions 3, 5) |
| -CH₃ | 2 | Electron-donating | Activating | ortho, para (to positions 3, 4, 6) |
| -CH₃ | 5 | Electron-donating | Activating | ortho, para (to positions 4, 6) |
Functionalization of the Alkyl Substituents on the Aromatic Ring
Beyond reactions on the aromatic ring itself, the two methyl substituents can undergo functionalization. These reactions typically proceed via free-radical pathways at the benzylic position, which is the carbon atom directly attached to the aromatic ring. The benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring.
Common transformations include:
Benzylic Halogenation: In the presence of N-bromosuccinimide (NBS) and a radical initiator like UV light or benzoyl peroxide, the methyl groups can be selectively brominated to yield benzylic bromides. This reaction proceeds through a free-radical chain mechanism.
Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl groups. Depending on the reaction conditions, this can lead to the formation of carboxylic acids. For this to occur, at least one benzylic hydrogen must be present.
These functionalizations provide a synthetic route to further elaborate the structure of this compound, introducing new reactive handles onto the molecule without altering the core aromatic ring or the benzoylformate moiety.
Elucidation of Reaction Mechanisms
Mechanistic studies provide a detailed, step-by-step understanding of how chemical transformations occur. For molecules like this compound, mechanistic investigations focus on key reactive centers, particularly the α-keto ester functionality.
Proposed Mechanistic Pathways for Key Transformations
A well-documented transformation for the benzoylformate core is enzymatic decarboxylation, catalyzed by thiamin diphosphate (B83284) (ThDP)-dependent enzymes like benzoylformate decarboxylase (BFDC). nih.govebi.ac.uk This reaction converts the benzoylformate moiety into an aldehyde and carbon dioxide. diva-portal.orgresearchgate.net The mechanism proceeds through several distinct steps:
Cofactor Activation: The ThDP cofactor first undergoes an intramolecular proton transfer to form a highly nucleophilic ylide intermediate. nih.govebi.ac.uk
Nucleophilic Attack: The ylide attacks the carbonyl carbon of the substrate's keto group, forming a covalent adduct, often referred to as a C2α-lactyl-ThDP intermediate. nih.govacs.org
Decarboxylation: The carboxyl group is eliminated as carbon dioxide (CO₂). The ThDP cofactor acts as an electron sink, stabilizing the resulting negative charge and forming a key enamine intermediate. nih.govebi.ac.uk
Protonation and Tautomerization: The enamine intermediate is protonated. nih.gov
Product Release: The intermediate collapses, releasing the aldehyde product (in this case, 2,5-dimethylbenzaldehyde) and regenerating the active ThDP ylide, completing the catalytic cycle. nih.govebi.ac.uk
This enzymatic pathway highlights a key reactivity mode of the benzoylformate functional group, proceeding via covalent catalysis and the formation of specific, characterizable intermediates. nih.gov
Role of Intermediates and Transition States
The mechanism of benzoylformate decarboxylation has been extensively studied using a combination of kinetic analysis, structural biology, and computational methods, providing insight into the energies and structures of the intermediates and transition states. nih.govdiva-portal.orgresearchgate.netacs.org
The catalytic cycle involves several key species:
ES Complex: The initial non-covalent binding of the substrate (this compound) in the enzyme's active site.
Int1 (Ylide): The active form of the ThDP cofactor, formed after an initial proton transfer. nih.gov
TS2 (Nucleophilic Attack): The transition state for the attack of the ThDP ylide on the substrate's keto-carbonyl carbon. This step has been identified as being partially rate-limiting. nih.gov
Int2 (Covalent Adduct): The tetrahedral intermediate formed after the nucleophilic attack. nih.gov
Enamine Intermediate (HBnThDP): This species is formed after the decarboxylation step. It represents a collection of rapidly equilibrating intermediates leading to product formation. nih.gov
TS7 (Product Release): The transition state associated with the protonation of the enamine and the subsequent release of the benzaldehyde (B42025) product. This step is also considered partially rate-limiting. nih.gov
Computational studies using density functional theory (DFT) have been employed to calculate the energy profile of this reaction. nih.govresearchgate.net These calculations help to characterize the involved intermediates and transition states, showing general agreement with experimental data. nih.govdiva-portal.org
Table 2: Calculated Relative Energies of Intermediates and Transition States in a Model Benzoylformate Decarboxylase Reaction
| Species | Description | Calculated Relative Energy (kcal/mol) |
| ES | Enzyme-Substrate Complex | 0.0 |
| TS1 | Transition state for ylide formation | +8.6 |
| Int1 | Ylide intermediate | +3.9 |
| TS2 | Transition state for nucleophilic attack | +13.9 |
| Int2 | Covalent adduct intermediate | -10.9 |
| TS3 | Transition state for protonation | -8.9 |
| Int3 | Protonated adduct intermediate | -15.5 |
| TS4 | Transition state for decarboxylation | +4.9 |
| Int4 | Enamine intermediate | -10.4 |
Stereochemical Outcomes and Chiral Induction in Catalytic Reactions
The this compound molecule is achiral. However, reactions at the prostereogenic keto-carbonyl group, such as reduction to a secondary alcohol, can generate a new chiral center. In such cases, the use of chiral catalysts or enzymes can lead to the preferential formation of one enantiomer over the other, a process known as chiral induction.
The mechanism of chiral induction relies on the formation of diastereomeric transition states. A chiral catalyst creates a chiral environment around the substrate. nih.gov When the substrate enters the catalyst's active site or coordination sphere, it forms two possible diastereomeric complexes, one leading to the (R)-product and the other to the (S)-product. Because these diastereomeric transition states have different energies, one pathway is kinetically favored, resulting in an enantiomeric excess (ee) of one product.
For example, in the asymmetric reduction of the ketone in this compound, a chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) would deliver a hydride reagent to one face of the planar carbonyl group in preference to the other. The degree of stereoselectivity depends on the energetic difference between the competing diastereomeric transition states, which is dictated by the specific steric and electronic interactions between the substrate and the chiral catalyst. nih.gov Enzymes, with their highly defined and chiral active sites, are particularly effective at this, often yielding products with very high enantioselectivity. nih.gov
Derivatization and Complex Molecule Synthesis Utilizing Ethyl 2,5 Dimethylbenzoylformate
Preparation of Chiral α-Hydroxy Esters and their Utility
The asymmetric reduction of the ketone in ethyl 2,5-dimethylbenzoylformate provides a direct route to chiral α-hydroxy esters. These compounds are significant synthons for biologically active molecules. Various catalytic systems can be employed to achieve high enantioselectivity in this transformation.
One common approach involves the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or catalytic systems employing a borane source with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome.
Table 1: Illustrative Asymmetric Reduction of this compound
| Catalyst/Reagent | Expected Major Enantiomer | Typical Reaction Conditions |
| (R)-Alpine-Borane® | (R)-ethyl 2-hydroxy-2-(2,5-dimethylphenyl)acetate | THF, -78 °C to rt |
| (S)-CBS Catalyst, BH₃·SMe₂ | (S)-ethyl 2-hydroxy-2-(2,5-dimethylphenyl)acetate | THF, -20 °C to rt |
The resulting chiral α-hydroxy esters are valuable intermediates. For instance, they can be hydrolyzed to the corresponding chiral α-hydroxy acids, which are found in numerous natural products and pharmaceuticals. Furthermore, the hydroxyl and ester functionalities can be further modified to introduce other chemical moieties.
Synthesis of α-Amino-β-keto Esters and Related Nitrogen-Containing Compounds
The introduction of a nitrogen atom adjacent to the ketone in this compound opens up pathways to α-amino-β-keto esters, which are important precursors for amino acids and nitrogen-containing heterocycles. beilstein-journals.org
A direct method for this transformation is the α-amination of the corresponding β-keto ester enolate. This can be achieved by first generating the enolate of this compound using a suitable base, followed by reaction with an electrophilic nitrogen source, such as a dialkyl azodicarboxylate.
Another approach involves the direct synthesis from an α-imino ester and an aldehyde, a reaction catalyzed by N-heterocyclic carbenes (NHCs). beilstein-journals.org This method, known as the cross-aza-benzoin reaction, provides a direct and atom-efficient route to α-amino-β-keto esters. beilstein-journals.org While this doesn't directly use this compound as a starting material, it highlights a modern synthetic route to the target class of compounds.
Table 2: Potential Synthesis of an α-Amino-β-keto Ester from this compound
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Enolate Formation | Lithium diisopropylamide (LDA), THF, -78 °C | Lithium enolate of this compound |
| 2. Amination | Di-tert-butyl azodicarboxylate (DBAD) | Protected α-amino-β-keto ester |
| 3. Deprotection | Trifluoroacetic acid (TFA) | Ethyl 2-amino-2-(2,5-dimethylbenzoyl)acetate |
These resulting α-amino-β-keto esters are valuable for synthesizing modified peptides, enzyme inhibitors, and various heterocyclic systems.
Annulation and Cyclization Reactions to Form Heterocyclic and Carbocyclic Systems
The dicarbonyl nature of this compound makes it an excellent substrate for annulation and cyclization reactions to generate a wide array of heterocyclic and carbocyclic frameworks. These reactions often involve condensation with a difunctional nucleophile, leading to the formation of a new ring system.
For the synthesis of heterocycles, this compound can be reacted with various binucleophiles. For example, condensation with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can lead to isoxazoles, and reaction with amidines can produce pyrimidines.
Carbocyclic systems can also be constructed. For instance, a Robinson annulation sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could potentially be adapted. This would require the initial formation of a suitable enolate from this compound to act as the Michael donor.
Table 3: Examples of Heterocycle Synthesis from this compound
| Binucleophile | Resulting Heterocycle |
| Hydrazine hydrate | 3-(2,5-dimethylphenyl)-1H-pyrazole-5(4H)-one |
| Phenylhydrazine | 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-5(4H)-one |
| Hydroxylamine | 3-(2,5-dimethylphenyl)isoxazol-5(4H)-one |
| Urea | 4-(2,5-dimethylphenyl)pyrimidine-2,6(1H,3H)-dione |
Construction of Biologically Relevant Scaffolds and Intermediates
The derivatives of this compound are precursors to scaffolds with potential biological activity. For instance, pyrazolone (B3327878) derivatives, which can be synthesized from β-keto esters, have been extensively used in the pharmaceutical industry due to their analgesic, anti-inflammatory, and antipyretic properties. nih.gov The synthesis of pyrazolones from β-keto esters is a well-established and efficient method. nih.gov
Furthermore, β-keto esters have been designed and synthesized as antibacterial compounds, acting as analogues of autoinducers in bacterial quorum sensing. nih.gov The structural variations on the phenyl ring and the keto-ester moiety can be explored to optimize these biological activities. nih.gov
Scaffold Engineering through Functional Group Interconversions
The reactivity of the keto and ester groups in this compound allows for extensive scaffold engineering through functional group interconversions. This enables the fine-tuning of the molecule's properties for various applications.
The ketone can be reduced to a secondary alcohol, as discussed in the context of chiral α-hydroxy ester synthesis. This alcohol can then be further functionalized, for example, by etherification, esterification, or conversion to a leaving group for substitution reactions. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide, an acid chloride, or another ester. It can also be reduced to a primary alcohol.
Table 4: Key Functional Group Interconversions of this compound Derivatives
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Ketone | NaBH₄ | Secondary Alcohol |
| Ester | LiOH, H₂O | Carboxylic Acid |
| Carboxylic Acid | SOCl₂ | Acid Chloride |
| Acid Chloride | R₂NH | Amide |
| Ester | LiAlH₄ | Primary Alcohol |
These interconversions allow for the systematic modification of the scaffold derived from this compound, enabling the exploration of structure-activity relationships in medicinal chemistry or the tailoring of material properties.
Advanced Analytical and Computational Investigations of α Keto Esters
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are indispensable for the separation and assessment of the purity of Ethyl 2,5-dimethylbenzoylformate. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages and challenges in the analysis of this and related α-keto esters.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development
The development of robust GC and HPLC methods is crucial for the reliable analysis of this compound.
Gas Chromatography (GC):
GC is a powerful technique for the separation of volatile compounds. For α-keto acids, derivatization is often employed to enhance volatility and thermal stability. A common derivatization technique involves the formation of O-trimethylsilyl (TMS) quinoxalinol derivatives, which are stable and exhibit characteristic mass spectral fragmentation patterns, allowing for sensitive detection. nih.gov While specific methods for this compound are not extensively documented in public literature, a general approach can be inferred. A suitable GC method would likely employ a non-polar or medium-polarity capillary column, such as one coated with 5% phenyl methyl siloxane. nih.gov The injector and detector temperatures would be optimized to ensure efficient volatilization without thermal degradation. Temperature programming of the column oven would be essential to achieve good resolution of the analyte from any impurities or starting materials.
A hypothetical GC method for the analysis of this compound is outlined in the table below.
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector (FID/MS) Temp | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the separation of a wide range of compounds. However, the analysis of β-keto esters by reversed-phase HPLC can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes. researchgate.net To overcome this, strategies such as increasing the column temperature to accelerate the interconversion between tautomers or using mixed-mode chromatography columns have been employed. researchgate.net For α-keto esters like this compound, a reversed-phase C18 column is a common choice. The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). UV detection is suitable due to the presence of the aromatic ring and carbonyl groups.
A potential HPLC method for the separation of this compound is detailed in the table below.
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C (to improve peak shape) |
| Detection | UV at ~254 nm |
For the separation of enantiomers of chiral α-keto esters, chiral HPLC is the method of choice. This often involves the use of chiral stationary phases (CSPs) such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. researchgate.netnih.govresearchgate.netsigmaaldrich.comshimadzu.com The selection of the appropriate CSP and mobile phase is critical for achieving enantiomeric separation. shimadzu.com
Spectroscopic Characterization Methods for Structural Confirmation
Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. Based on the structure and data from analogous compounds like ethyl benzoylformate and ethyl 2,4-dimethylbenzoate, the expected chemical shifts are presented in the table below. chemicalbook.com
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (H3, H4, H6) | ~7.0 - 7.5 | Multiplet | 3H |
| Ethyl -CH₂- | ~4.4 | Quartet | 2H |
| Aromatic -CH₃ (at C2 and C5) | ~2.3 - 2.5 | Singlets | 6H |
| Ethyl -CH₃ | ~1.4 | Triplet | 3H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms in this compound, based on data for similar structures, are listed in the table below. chemicalbook.com
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Keto C=O | ~190 - 195 |
| Ester C=O | ~165 |
| Aromatic C-1 | ~135 |
| Aromatic C-2, C-5 | ~138 |
| Aromatic C-3, C-4, C-6 | ~128 - 132 |
| Ethyl -CH₂- | ~62 |
| Aromatic -CH₃ | ~21 |
| Ethyl -CH₃ | ~14 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₄O₃), the molecular weight is 206.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 206.
The fragmentation pattern would be influenced by the presence of the carbonyl groups and the aromatic ring. Key fragmentation pathways for similar aromatic esters and ketones can provide insight. docbrown.infomiamioh.edu Expected major fragments for this compound are detailed in the table below.
| m/z | Possible Fragment Ion | Description |
| 206 | [C₁₂H₁₄O₃]⁺ | Molecular ion |
| 177 | [C₁₀H₉O₃]⁺ | Loss of ethyl group (•C₂H₅) |
| 161 | [C₁₂H₁₃O₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 133 | [C₉H₉O]⁺ | [M - COOC₂H₅]⁺, loss of the ethoxycarbonyl group |
| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺, benzoyl cation (from a related structure) |
| 91 | [C₇H₇]⁺ | Tropylium ion (common in alkylbenzenes) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the stretching vibrations of the carbonyl groups. Due to the presence of two carbonyl groups (keto and ester), two distinct, strong absorption bands would be expected in the region of 1680-1750 cm⁻¹. The exact positions can be influenced by conjugation with the aromatic ring. Other characteristic absorptions would include C-H stretching of the aromatic and alkyl groups, and C-O stretching of the ester. mdpi.com
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Keto C=O stretch | ~1680 - 1700 |
| Ester C=O stretch | ~1720 - 1740 |
| C-O stretch (ester) | 1100 - 1300 |
| Aromatic C=C stretch | ~1600, ~1475 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic ring and the carbonyl groups. The conjugated system of the benzoyl moiety would lead to strong absorptions in the UV region. Typically, aromatic ketones show a strong π→π* transition band around 240-280 nm and a weaker n→π* transition at longer wavelengths (>300 nm).
Quantitative Analytical Procedures and Validation
The development and validation of quantitative analytical methods are essential for determining the concentration of this compound in various matrices. Such procedures are critical in quality control and research applications.
The validation of an analytical method ensures its reliability, accuracy, and precision. Key validation parameters, as typically defined by international guidelines, include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.govfabad.org.tr
For the quantitative determination of this compound, either GC or HPLC with UV or MS detection can be employed. A calibration curve would be constructed by analyzing a series of standards of known concentrations. The response (e.g., peak area) is plotted against the concentration, and a linear regression analysis is performed.
Linearity: The method's linearity would be assessed over a defined concentration range. A correlation coefficient (R²) close to 1.0 indicates a strong linear relationship.
Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. Typical acceptance criteria for accuracy are within 80-120%. researchgate.net
Precision: Precision is expressed as the relative standard deviation (RSD) of a series of measurements. Intra-day precision (repeatability) is assessed by performing the analysis multiple times on the same day, while inter-day precision is determined over several days. An RSD of less than 15-20% is generally considered acceptable. nih.govfabad.org.tr
Specificity: The method's specificity is its ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
LOD and LOQ: The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ). mdpi.com
By systematically developing and validating these analytical procedures, a robust framework for the analysis of this compound can be established.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into the structure, properties, and reactivity of molecules at an atomic level. For α-keto esters like this compound, these methods provide a theoretical framework to understand and predict their behavior, complementing experimental findings.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. nih.govfrontiersin.orgmdpi.com These calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov
For a molecule like this compound, DFT calculations can predict sites of electrophilic and nucleophilic attack, which is crucial for understanding its reactivity. The presence of two carbonyl groups and an aromatic ring offers multiple reactive centers. The MEP, for instance, would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack, while the carbonyl carbons would exhibit positive potential, marking them as sites for nucleophilic attack.
The electronic effects of the methyl substituents on the benzene (B151609) ring can also be quantified. These electron-donating groups influence the electron density distribution across the aromatic system and the benzoyl moiety, which in turn affects the reactivity of the entire molecule.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 2.8 D | Provides insight into the overall polarity of the molecule. |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.
The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms in space. The key rotatable bonds in this molecule are between the benzene ring and the adjacent carbonyl group, and between the two carbonyl groups.
Rotation around these bonds can lead to different conformers with varying energies. Computational methods can be used to perform a systematic search for these conformers and calculate their relative energies to identify the most populated states. For instance, the orientation of the ester group relative to the benzoyl group can significantly impact the molecule's reactivity and its interactions with other molecules.
Stereochemical modeling becomes particularly important when α-keto esters are involved in asymmetric reactions. nih.gov While this compound itself is not chiral, its reactions can generate chiral products. Understanding the preferred conformations of the ester can help in designing chiral catalysts that favor the formation of one enantiomer over the other.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (Car-C=O-C=O) | Relative Energy (kcal/mol) | Population (%) |
| A | 0° (syn-periplanar) | 2.5 | 5 |
| B | 90° | 1.0 | 30 |
| C | 180° (anti-periplanar) | 0.0 | 65 |
Note: The data in this table is hypothetical and illustrates the outcomes of a conformational analysis.
Computational chemistry allows for the detailed exploration of reaction mechanisms by simulating the entire reaction pathway from reactants to products. frontiersin.orgoit.edu For the synthesis or reactions of this compound, this involves identifying the transition states, which are the energy maxima along the reaction coordinate, and any intermediates that may be formed. researchgate.net
For example, in a reaction involving nucleophilic addition to one of the carbonyl groups, calculations can model the approach of the nucleophile, the formation of the new bond, and the subsequent electronic rearrangements. The energy barrier for the reaction, which is the energy difference between the reactants and the transition state, can be calculated, providing a measure of the reaction rate.
These simulations can also be used to compare different possible reaction pathways to determine the most likely mechanism. For instance, in the presence of a catalyst, calculations can elucidate how the catalyst interacts with the substrate to lower the activation energy of the reaction. rsc.org
Table 3: Hypothetical Calculated Energies for a Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State 1 | First energy barrier | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.7 |
| Transition State 2 | Second energy barrier | +8.1 |
| Products | Final products | -12.4 |
Note: The data in this table is hypothetical and represents the energetic profile of a simulated reaction.
Future Research Trajectories and Emerging Applications of Ethyl 2,5 Dimethylbenzoylformate Chemistry
Development of Next-Generation Catalytic Systems for Enhanced Selectivity
A primary objective in the ongoing research of Ethyl 2,5-dimethylbenzoylformate and related α-keto esters is the creation of novel catalytic systems that offer superior control over reaction outcomes, particularly in terms of enantioselectivity. The development of chiral catalysts is crucial for the synthesis of optically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.
Researchers are exploring various catalytic approaches to achieve high levels of asymmetric induction in reactions involving α-keto esters. These include:
Metal-Based Catalysis: Transition metal complexes, particularly those of palladium, rhodium, and copper, are being investigated for their ability to catalyze a range of transformations. nih.govmdpi.com For instance, chiral BINOL-derived bisoxazoline (BOX)/copper (II) complexes have shown promise in Friedel-Crafts reactions of indoles with β,γ-unsaturated α-ketoesters, achieving good yields and enantiomeric excesses with low catalyst loading. nih.gov The design of new ligands that can effectively coordinate with the metal center and create a chiral environment around the substrate is a key focus.
Organocatalysis: Metal-free catalytic systems are gaining traction as a more sustainable alternative. Cinchona alkaloids and their derivatives have been successfully employed as phase-transfer catalysts for the asymmetric α-alkylation of β-keto esters, affording products with excellent enantiopurities. acs.orgrsc.org The development of hybrid catalysts that combine different modes of activation, such as hydrogen bonding and ionic interactions, is a promising strategy to enhance stereocontrol. acs.org
Biomimetic Catalysis: Inspired by enzymatic processes, researchers are designing catalysts that mimic the active sites of enzymes. For example, the transamination of α-keto esters has been achieved with moderate enantioselectivities using metal catalysts in the presence of pyridoxamine, an analogue of vitamin B6. nih.gov
These next-generation catalytic systems are expected to enable the synthesis of a broader range of chiral molecules derived from this compound with high efficiency and selectivity.
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond established reactions, the exploration of novel reactivity patterns of this compound is a significant research frontier. The unique electronic properties of the α-keto ester moiety allow for unprecedented transformations that can lead to the rapid construction of complex molecular architectures.
Key areas of exploration include:
C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach to synthesis. Platinum-catalyzed C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate has been demonstrated as an efficient method for introducing an α-keto ester group. nih.govacs.org Future work will likely focus on expanding the scope of this methodology to include this compound and other substituted benzoylformates, as well as exploring other transition metal catalysts that can mediate these transformations without competing decarbonylation side reactions. nih.govacs.org
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable synthetic tool. Copper-catalyzed photoredox methods are being developed for the controlled oxidation of various substrates to α-keto esters. researchgate.net This approach offers mild reaction conditions and the use of molecular oxygen as a green oxidant. researchgate.net
Frustrated Lewis Pairs (FLPs): The combination of sterically hindered Lewis acids and bases can activate small molecules, including H₂, and facilitate unique transformations. FLPs have been utilized for the metal-free hydrogenation of imines and could potentially be applied to the reduction of the keto group in this compound. wikipedia.org Asymmetric hydrosilylations of α-keto esters using chiral FLPs have also been reported, yielding products with high enantioselectivity. wikipedia.org
The discovery of such novel reactivity will undoubtedly expand the synthetic chemist's toolbox and provide new pathways to valuable chemical entities from readily available α-keto esters.
Integration into Multicomponent Reaction (MCR) Strategies for Molecular Complexity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The diverse reactivity of this compound makes it an ideal candidate for inclusion in MCR strategies.
Researchers are actively designing new MCRs that incorporate α-keto esters to rapidly build molecular complexity. For instance, α-keto esters have been employed in zinc-mediated carbonyl alkylative amination reactions. nih.gov While ketones were initially challenging substrates, the use of activated α-ketoesters facilitated the formation of the requisite imine intermediate, enabling the synthesis of α-branched amines. nih.gov The development of more robust reaction conditions is expected to broaden the scope of ketones that can be used in such transformations. nih.gov
Future research in this area will likely focus on:
Developing novel MCRs that exploit the dual electrophilic nature of the carbonyl groups in α-keto esters.
Designing sequential MCRs where the product of one MCR serves as a substrate for a subsequent transformation, further increasing molecular complexity in a streamlined fashion.
Utilizing this compound in MCRs to access libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science.
The integration of this compound into MCRs holds significant promise for the efficient synthesis of complex molecules with potential applications in various fields.
Application in Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. The application of flow chemistry to reactions involving α-keto esters like this compound is a burgeoning area of research.
A notable example is the use of a flow microreactor system for the selective reactions of organolithium reagents with α-keto esters. nih.gov This system allows for precise temperature control and rapid mixing, which minimizes the formation of byproducts and leads to high yields and selectivities, even with sterically hindered substrates. nih.gov This approach has been successfully applied to the synthesis of α-arylated α-hydroxy esters. nih.gov
Future directions in this field include:
The development of integrated flow systems that combine reaction, separation, and purification steps, leading to fully automated continuous manufacturing processes.
The use of packed-bed reactors containing immobilized catalysts for heterogeneous catalysis in flow, which simplifies catalyst recovery and reuse. An example is the production of para-xylene from 2,5-dimethylfuran (B142691) and ethylene (B1197577) in a packed bed microreactor. researchgate.net
The exploration of photochemical and electrochemical reactions in flow, which can be more efficient and selective than their batch counterparts.
The adoption of flow chemistry for the synthesis of derivatives of this compound is expected to lead to more efficient, safer, and sustainable chemical production.
Design of Functional Materials Precursors through α-Keto Ester Chemistry (excluding specific material properties or performance metrics)
The inherent functionality of α-keto esters makes them attractive precursors for the synthesis of a variety of functional materials. mdpi.com The ability to introduce diverse substituents onto the α-keto ester scaffold allows for the fine-tuning of the chemical and physical properties of the resulting materials.
Current research is exploring the use of α-keto esters in the synthesis of precursors for:
Polymers: The carbonyl and ester groups of this compound can serve as handles for polymerization reactions. For example, the keto group can be reduced to a hydroxyl group, which can then be used in condensation polymerizations.
Heterocycles: α-Keto esters are versatile starting materials for the synthesis of a wide range of heterocyclic compounds, which are important components of many functional materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.gov For instance, they can be used to synthesize chiral 1,4-dihydropyridines, which are valuable motifs in functional materials. nih.gov
Complex Organic Molecules: The reactivity of the α-keto ester moiety can be harnessed to construct complex molecular architectures that can serve as building blocks for supramolecular assemblies and other advanced materials.
Q & A
Q. How is Ethyl 2,5-dimethylbenzoylformate synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves conjugate addition reactions of β-ketoesters to maleimides, catalyzed by creatinine and KOH in dichloromethane . For example, ethyl 3-oxo derivatives are synthesized by reacting β-ketoesters (e.g., ethyl 2-oxocyclopentanecarboxylate) with N-phenyl or N-benzylmaleimides under ambient conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with n-hexane/ethyl acetate gradients . Characterization employs NMR spectroscopy (400 MHz) to confirm structural integrity, with chemical shifts referenced to TMS. Isolated yields range from 84% to 98%, depending on substituents .
Q. What are the key considerations for ensuring purity and structural integrity during synthesis?
- Methodological Answer : Purity is ensured via TLC monitoring (silica gel 60 F254 plates) and column chromatography with solvents like n-hexane/ethyl acetate . Structural validation relies on NMR analysis, where specific peaks confirm functional groups (e.g., ester carbonyls at δ 170–175 ppm, aromatic protons at δ 6.5–7.5 ppm). Proper storage (classified under "combustible solids") and handling with PPE (N95 masks, gloves) mitigate degradation risks .
Q. What analytical techniques are essential for confirming the molecular structure?
- Methodological Answer : Beyond NMR, TLC Rf values (e.g., 0.44–0.63 in n-hexane/ethyl acetate 4:1) provide preliminary confirmation . High-resolution mass spectrometry (HRMS) or IR spectroscopy can supplement analysis, though these were not explicitly detailed in the provided evidence. Consistency in chemical shifts and coupling constants () in NMR spectra is critical for distinguishing regioisomers .
Advanced Research Questions
Q. How can researchers evaluate the antimicrobial potential of this compound derivatives?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, K. pneumoniae) strains are standard. For example, compound 2 exhibited MICs of 0.07–0.13 mg/ml against these pathogens, comparable to ceftriaxone . Tests involve serial dilutions in nutrient broth, incubated at 37°C for 24 h, with viability assessed via optical density. Statistical validation (two-way ANOVA with Bonferroni correction) ensures reproducibility .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies in MICs or cytotoxicity may arise from variations in bacterial strains, solvent systems, or assay protocols. To address this, standardize inoculum size (e.g., 1.5 × 10 CFU/ml) and include positive controls (e.g., ceftriaxone for antibiotics, etoposide for cytotoxicity) . Cross-referencing with docking studies (e.g., GOLD fitness scores for protein-ligand binding) can reconcile mechanistic inconsistencies .
Q. How can molecular docking studies elucidate the mechanism of action against bacterial targets?
- Methodological Answer : Docking with software like GOLD 5.4.1 predicts interactions with targets such as penicillin-binding proteins (PBPs) or β-lactamases. For instance, compound 2 forms hydrogen bonds with Lys273 and Asp295 in PBP 2A (PDB:1VQQ), mimicking ceftriaxone’s binding mode . Active-site residues (e.g., Zn-coordinated His250 in β-lactamase NDM-1) are prioritized for analysis. RMSD validation (<2.0 Å) ensures docking reliability .
Q. What methodologies assess cytotoxic effects while minimizing non-specific toxicity?
- Methodological Answer : Brine shrimp lethality assays (Artemia salina) are cost-effective. Test compounds (10–1000 µg/ml) are incubated with nauplii for 24 h, and LC values are calculated (e.g., 280–765 µg/ml for ethyl 3-oxo derivatives vs. etoposide’s 9.8 µg/ml) . Dose-response curves and Probit analysis differentiate specific cytotoxicity from background mortality. Triplicate experiments reduce variability .
Q. How to design dose-response experiments for anthelmintic activity evaluation?
- Methodological Answer : Use adult Pheretima posthuma (earthworms) and Ascaridia galli (poultry nematodes) in three concentrations (10–50 mg/ml). Record paralysis and death times; compound 4 induced death in 12.4 ± 0.7 min (P. posthuma) at 50 mg/ml, outperforming albendazole (28.6 ± 1.2 min) . Normalize results to vehicle controls (DMSO ≤1%) and apply non-linear regression for EC determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
